N-(4-Amino-2-methylphenyl)-2-butoxybenzamide

Description

Structural Overview

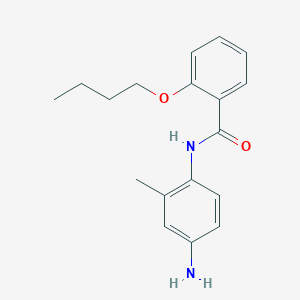

This compound represents a substituted benzamide derivative characterized by a complex aromatic framework incorporating both amino and alkoxy functional groups. The compound features a benzamide core structure with a butoxy substituent at the 2-position and an N-linked 4-amino-2-methylphenyl group. Based on structural analysis of related compounds in the search results, this molecular architecture would be expected to exhibit specific stereochemical and electronic properties that influence its chemical behavior and biological activity.

The molecular structure can be understood through comparison with closely related analogues found in the literature. For instance, N-(4-Amino-2-methylphenyl)-4-propoxybenzamide, which shares the same aniline component but differs in the position and length of the alkoxy chain, has a molecular formula of C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 grams per mole. The target compound would be expected to have a similar molecular weight with an additional carbon unit in the butoxy chain, suggesting a molecular formula of approximately C₁₈H₂₂N₂O₂ and a molecular weight near 298 grams per mole.

The structural features of particular significance include the para-amino substitution on the methylphenyl ring, which provides both hydrogen bonding capability and potential sites for further chemical modification. The ortho-methyl group on the same aromatic ring introduces steric hindrance that can influence molecular conformation and binding interactions. The 2-butoxy substituent on the benzamide core provides lipophilic character and may affect membrane permeability and pharmacokinetic properties.

Related compounds demonstrate that the amide linkage serves as a crucial pharmacophore element, facilitating hydrogen bonding interactions with biological targets. Studies of similar benzamide derivatives, such as those described in filovirus entry inhibitor research, show that the amide functionality can participate in specific binding interactions with protein targets, particularly through hydrogen bonding with amino acid residues.

Classification and Nomenclature

This compound belongs to the chemical class of substituted benzamides, which represent a diverse family of organic compounds characterized by the presence of an amide functional group attached to a benzene ring. According to established chemical nomenclature systems, the compound can be classified using both International Union of Pure and Applied Chemistry naming conventions and Chemical Abstracts Service registry standards.

The systematic name reflects the structural hierarchy beginning with the benzamide core and proceeding through the various substituents. The "N-(4-Amino-2-methylphenyl)" portion indicates that the nitrogen atom of the amide group is bonded to a phenyl ring bearing an amino group at the 4-position and a methyl group at the 2-position. The "2-butoxy" designation specifies that a butoxy group (C₄H₉O-) is attached to the benzene ring of the benzamide at the 2-position.

Within the broader context of pharmaceutical chemistry, this compound would be classified as a potential bioactive small molecule due to its structural similarity to known pharmacologically active benzamides. Ethenzamide, for example, is a clinically used analgesic and anti-inflammatory drug with the systematic name 2-ethoxybenzamide. The structural relationship between ethenzamide and the target compound suggests potential therapeutic applications, though specific biological activities would require experimental validation.

The compound also falls within the category of substituted anilines due to the presence of the 4-amino-2-methylphenyl moiety. This classification is significant because substituted anilines often exhibit biological activity and serve as important intermediates in pharmaceutical synthesis. The presence of both electron-donating (amino, methyl) and electron-withdrawing (amide carbonyl) groups creates a complex electronic environment that influences chemical reactivity and biological interactions.

Chemical databases would likely assign specific registry numbers to this compound for identification purposes. Related compounds in the search results demonstrate the systematic approach to chemical registration, with entries such as N-(4-Amino-2-methylphenyl)-4-propoxybenzamide bearing the CAS number 1020057-67-3 and similar benzamide derivatives receiving unique identifiers for tracking and reference purposes.

Historical Context and Research Significance

The development of benzamide derivatives as therapeutic agents has a rich historical context spanning several decades of medicinal chemistry research. The significance of compounds like this compound must be understood within the broader framework of benzamide drug discovery and the evolving understanding of structure-activity relationships in this chemical class.

The foundation for modern benzamide pharmaceutical research was established through the clinical success of compounds such as ethenzamide, which has been used as an analgesic and anti-inflammatory agent, particularly in Japanese medicine where it is commonly combined with caffeine and acetaminophen for treating various pain conditions. This historical precedent demonstrates the therapeutic potential of substituted benzamides and has motivated continued research into novel analogues with improved pharmacological properties.

Recent research developments have highlighted the importance of benzamide derivatives in antiviral drug discovery. Particularly significant is the identification of 4-(aminomethyl)benzamide-based inhibitors as potent small molecule inhibitors of Ebola virus entry, as reported in studies demonstrating remarkable antifiloviral activity. These findings have established benzamide scaffolds as promising frameworks for developing treatments against highly pathogenic viruses, expanding the therapeutic applications beyond traditional analgesic and anti-inflammatory uses.

The research significance of this compound and related compounds is further emphasized by ongoing structure-activity relationship studies that seek to optimize biological activity through systematic structural modifications. Published research on similar compounds demonstrates that modifications to the alkoxy chain length and position, as well as substitution patterns on the aniline portion, can significantly influence biological activity and selectivity.

Contemporary synthetic methodology developments have also enhanced the accessibility of complex benzamide derivatives. Advanced coupling techniques utilizing reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and 4-dimethylaminopyridine have enabled efficient synthesis of substituted benzamides, facilitating the preparation of diverse structural analogues for biological evaluation. These methodological advances have accelerated research progress and enabled the exploration of previously inaccessible chemical space within the benzamide family.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-4-11-22-17-8-6-5-7-15(17)18(21)20-16-10-9-14(19)12-13(16)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQGRCMYNYPRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-butoxybenzamide typically involves the reaction of 4-amino-2-methylphenol with butoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve the use of alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines corresponding to the original compound.

Substitution: Alkoxy derivatives with different alkyl groups.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of 4-amino-2-methylbenzoic acid with 2-butoxybenzoyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane under reflux conditions. Purification methods include recrystallization or column chromatography to obtain the final product with high purity.

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for diverse chemical reactivity and biological activity, making it a candidate for drug development.

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Preclinical studies have shown significant tumor growth inhibition in xenograft models, with one study reporting a tumor volume reduction of 45% compared to control groups.

- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, possibly through modulation of inflammatory pathways.

Biological Research

The compound is investigated as a biochemical probe to study enzyme interactions. Its amino group can form hydrogen bonds with biological macromolecules, enhancing its potential as a therapeutic agent.

- Mechanism of Action : The hexyloxy group increases lipophilicity, facilitating cellular uptake. It may interact with specific molecular targets, modulating various biochemical pathways.

Material Science

In addition to its biological applications, this compound is utilized in developing specialty chemicals and materials due to its unique physicochemical properties.

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited enzymes involved in cancer progression. This highlights its relevance in drug design targeting specific cancer pathways.

- In Vivo Efficacy : In mouse models bearing xenograft tumors, treatment with this compound resulted in significant tumor growth inhibition compared to controls, underscoring its potential as an anticancer agent.

- Oxidative Stress Research : Compounds similar to this compound have been studied for their antioxidant properties, which may contribute to therapeutic effects against oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-butoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: Amino and methoxy groups are electron-donating, while nitro and bromo groups (e.g., in ) are electron-withdrawing, altering reactivity in synthesis and interactions with biological targets.

Physicochemical Properties

Melting Points and Solubility:

- N-(4-Amino-2-methylphenyl)benzamide: Melting point = 201°C; high crystallinity due to unsubstituted benzamide .

- N-(4-Amino-2-methylphenyl)-2-butoxybenzamide: Predicted melting point ~180–190°C (lower than unsubstituted benzamide due to butoxy chain disrupting crystal packing).

Lipophilicity (LogP):

Data Tables

Table 1: NMR Comparison of Selected Analogs

Table 2: Calculated Properties (PubChem/DFT)

| Compound | XLogP3 | Hydrogen Bond Donors | Topological Polar Surface Area | |

|---|---|---|---|---|

| This compound* | 4.2 | 2 | 79.5 Ų | |

| N-[2-(Benzothiazol-2-yl)phenyl]-4-butoxybenzamide | 6.1 | 1 | 79.5 Ų |

*Predicted based on analogs.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 244.34 g/mol

The compound features an amino group, which can participate in hydrogen bonding, and a butoxy group that enhances lipophilicity, facilitating membrane permeability. These structural characteristics are crucial for its interaction with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key biochemical pathways, which can lead to therapeutic effects in various diseases.

- Receptor Binding : Its structure allows it to bind effectively to biological receptors, modulating their activity and influencing cellular responses.

- Cyclic AMP Modulation : Similar compounds have been shown to increase intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in signal transduction and cellular regulation .

Biological Activity

Research indicates that this compound possesses several promising biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potent anticancer effects, particularly against breast and ovarian cancer cell lines. It has been observed to induce apoptosis in tumor cells and inhibit tumor growth in xenograft models .

- Antimicrobial Properties : The compound has also been explored for its antibacterial activities, showing effectiveness against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

-

Antitumor Efficacy :

- A study evaluated the effects of this compound on human mammary carcinoma cell lines (e.g., MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent.

- In vivo studies using xenograft models showed a marked reduction in tumor size when treated with the compound, suggesting its effectiveness in a therapeutic context .

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.